

Solvent-Free Mechanochemical Synthesis of Magnesium Borohydride ($\text{Mg}(\text{BH}_4)_2$)

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Compound of Interest

Compound Name: Magnesium borohydride

Cat. No.: B170950

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Magnesium borohydride, $\text{Mg}(\text{BH}_4)_2$, is a promising material for hydrogen storage due to its high gravimetric (14.9 wt%) and volumetric hydrogen densities. Traditional synthesis methods often involve solvents, leading to the formation of solvates and difficulties in obtaining pure, solvent-free $\text{Mg}(\text{BH}_4)_2$. Solvent-free mechanochemical synthesis, typically through high-energy ball milling, offers a direct, scalable, and often more environmentally friendly route to produce unsolvated $\text{Mg}(\text{BH}_4)_2$. This document provides detailed protocols and application notes for the synthesis of $\text{Mg}(\text{BH}_4)_2$ via various solvent-free mechanochemical pathways.

Data Presentation

The following table summarizes quantitative data for different solvent-free mechanochemical synthesis routes for $\text{Mg}(\text{BH}_4)_2$.

Synthes is Route	Precurs ors	Molar Ratio	Milling Time (h)	Rotatio n Speed (rpm)	H ₂ Pressur e (MPa)	Yield (%)	Key Byprod ucts/Im purities
Metathes is Reaction[1][2]	MgCl ₂ + NaBH ₄	1:2	>0.5	Not Specified	Ambient	>50	NaCl, (Na,Mg)B H ₄ solid solution
Metathes is Reaction[2][3]	MgCl ₂ + LiBH ₄	1:2	Not Specified	Not Specified	Ambient	~30 (in ether)	LiCl, Li ₂ MgCl ₄ , LiBH ₄
Borate/B oric Acid Reductio n[1]	MgH ₂ + B ₂ O ₃	Not Specified	Not Specified	Not Specified	Ambient	High	Magnesi um oxides
Borate/B oric Acid Reductio n[1]	Mg + B(OH) ₃	Not Specified	Not Specified	Not Specified	Ambient	82.3	Magnesi um oxides
Direct Hydroge nation of MgB ₂ [1][4][5]	MgB ₂ + H ₂	-	50 - 100	600	10 - 35	~50 (amorpho us)	Unreacte d MgB ₂
Direct Hydroge nation of Mg + B[6]	Mg + B + H ₂	1:2	200	Not Specified	Not Specified	Low (forms MgH ₂)	MgH ₂ , Fe (from mill)

Experimental Protocols

Protocol 1: Metathesis Reaction of MgCl_2 and NaBH_4

This protocol describes the solvent-free mechanochemical synthesis of $\text{Mg}(\text{BH}_4)_2$ from magnesium chloride and sodium borohydride.

Materials:

- Anhydrous Magnesium Chloride (MgCl_2)
- Sodium Borohydride (NaBH_4)
- High-energy ball mill with hardened steel or zirconia vials and balls
- Inert atmosphere glovebox (e.g., argon-filled)

Procedure:

- Inside an inert atmosphere glovebox, weigh MgCl_2 and NaBH_4 in a 1:2 molar ratio.
- Transfer the powder mixture and milling balls into the milling vial. A ball-to-powder mass ratio of 20:1 to 40:1 is recommended.
- Seal the vial tightly inside the glovebox.
- Mount the vial on the high-energy ball mill and mill for a designated time (e.g., 2-10 hours). To prevent excessive heating, milling can be performed in intervals, such as 30 minutes of milling followed by a 30-minute rest.^[1]
- After milling, transfer the vial back into the glovebox.
- Open the vial and collect the resulting powder mixture, which contains $\text{Mg}(\text{BH}_4)_2$ and NaCl as the primary byproduct.
- To isolate the $\text{Mg}(\text{BH}_4)_2$, the product can be purified by solvent extraction with diethyl ether, in which $\text{Mg}(\text{BH}_4)_2$ is soluble and NaCl is not. However, this step introduces a solvent. For a truly solvent-free product, the mixture can be used as a composite.

Protocol 2: Reduction of Boric Acid with Magnesium

This protocol details a cost-effective method for synthesizing $\text{Mg}(\text{BH}_4)_2$ from boric acid and magnesium metal.^[1]

Materials:

- Magnesium (Mg) powder
- Boric Acid ($\text{B}(\text{OH})_3$)
- High-energy ball mill with hardened steel or zirconia vials and balls
- Inert atmosphere glovebox

Procedure:

- Inside an inert atmosphere glovebox, weigh Mg and $\text{B}(\text{OH})_3$ in an appropriate molar ratio (e.g., 3:2).
- Load the reactants and milling balls into the milling vial.
- Seal the vial and perform milling for an extended period (e.g., 10-20 hours), using intermittent milling to manage temperature.
- After milling, return the vial to the glovebox and carefully collect the product. The resulting powder will be a mixture of $\text{Mg}(\text{BH}_4)_2$ and magnesium oxide byproducts.
- Purification can be performed via solvent extraction if required.

Protocol 3: Direct Hydrogenation of MgB_2

This protocol describes the synthesis of amorphous $\text{Mg}(\text{BH}_4)_2$ by reactive ball milling of magnesium diboride under a hydrogen atmosphere.^{[4][5]}

Materials:

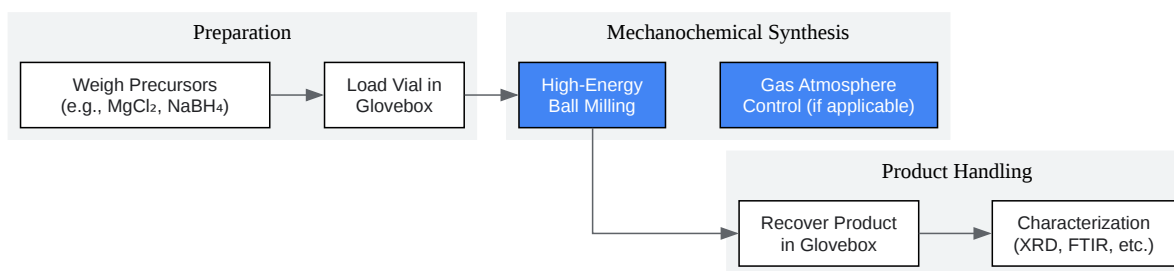
- Magnesium Diboride (MgB_2)
- High-pressure ball milling vial equipped with a gas inlet/outlet

- High-purity hydrogen gas
- High-energy ball mill

Procedure:

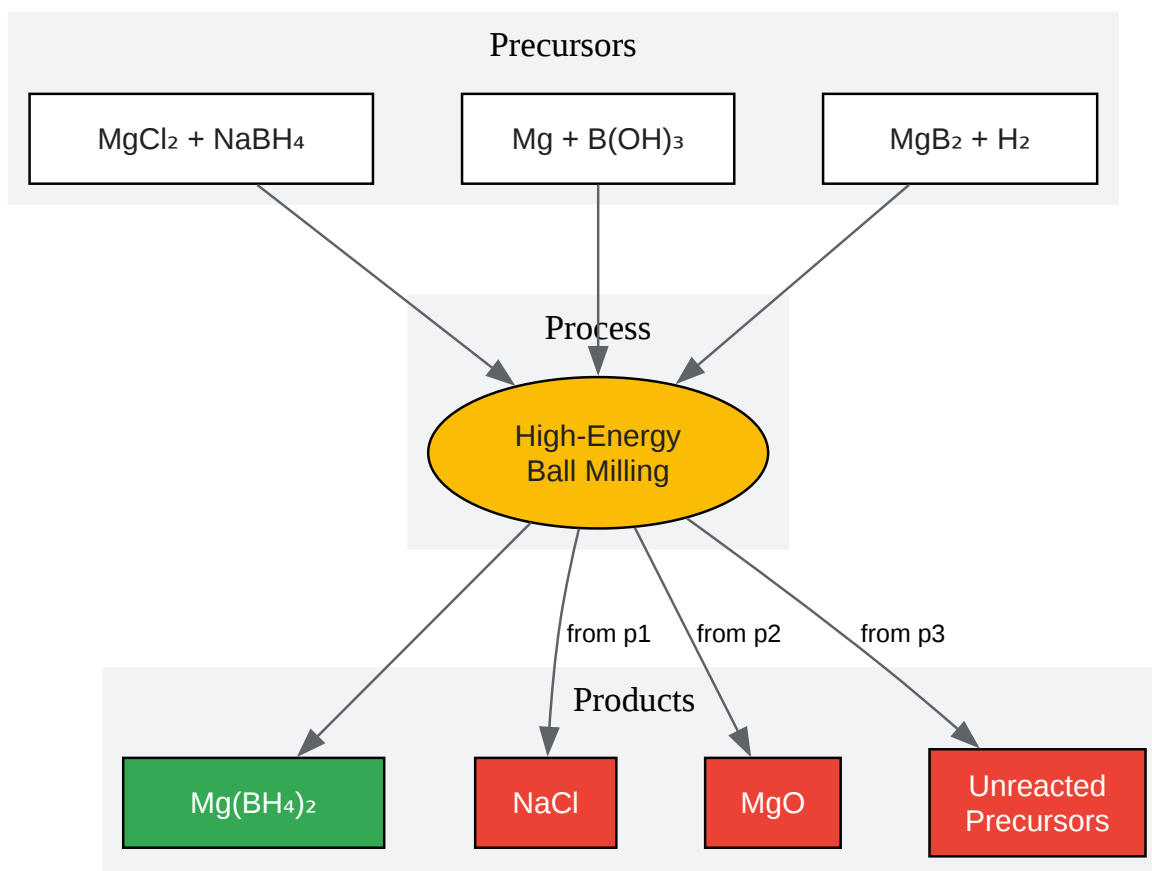
- Load the MgB_2 powder and milling balls into the high-pressure milling vial inside an inert atmosphere glovebox.
- Seal the vial and connect it to a hydrogen gas line.
- Purge the vial several times with hydrogen gas before pressurizing to the desired pressure (e.g., 10-35 MPa).[5]
- Commence milling for an extended duration (e.g., 50-100 hours).[5] The long milling time is necessary to break the strong B-B bonds in MgB_2 and facilitate hydrogenation.
- After milling, carefully and slowly vent the hydrogen pressure.
- Transfer the vial to an inert atmosphere glovebox to recover the product, which will primarily be amorphous $\text{Mg}(\text{BH}_4)_2$.

Visualizations



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Caption: Experimental workflow for solvent-free mechanochemical synthesis.



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Caption: Logical relationships in $\text{Mg(BH}_4)_2$ mechanochemical synthesis.

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